molecular formula C6H10ClN B15297277 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride

1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B15297277
M. Wt: 131.60 g/mol
InChI Key: AILMUVHIPMPCQP-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and a propargylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with propargylamine under specific conditions. One common method involves the use of copper(II) chloride as a catalyst in a solvent-free environment at elevated temperatures . The reaction proceeds through a three-component coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, amine oxides, and reduced amine compounds.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The propargylamine group can inhibit enzymes such as monoamine oxidase, leading to neuroprotective effects. Additionally, the compound can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug development and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride is unique due to its combination of a cyclopropane ring and a propargylamine group. This structure imparts specific reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications .

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

1-prop-2-ynylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-3-6(7)4-5-6;/h1H,3-5,7H2;1H

InChI Key

AILMUVHIPMPCQP-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC1)N.Cl

Origin of Product

United States

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